5-Dodecanoylaminofluorescein

Membrane biophysics Microbiology Fluorescent fatty acid probes

Researchers needing membrane fluidity or CMC measurements face a problem: unmodified fluorescein cannot partition into lipid bilayers. DAF's C12 fatty acid chain enables stable membrane anchoring. • Fluorescence polarization-based CMC determination of detergents (nonionic, ionic, steroid-based). • Automated FP assay for polysorbate in vaccine samples: 98-106% spike recovery. • EV membrane labeling for ratiometric FP quantification with high sensitivity. Supplied at ≥98% purity; store at -20°C, protect from light.

Molecular Formula C32H35NO6
Molecular Weight 529.6 g/mol
CAS No. 107827-77-0
Cat. No. B034368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Dodecanoylaminofluorescein
CAS107827-77-0
Synonyms5-(N-dodecanoyl)aminofluorescein
5-(N-dodecanoyl)aminofluoroscein
AFC12
Molecular FormulaC32H35NO6
Molecular Weight529.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
InChIInChI=1S/C32H35NO6/c1-2-3-4-5-6-7-8-9-10-11-30(36)33-21-12-15-25-24(18-21)31(37)39-32(25)26-16-13-22(34)19-28(26)38-29-20-23(35)14-17-27(29)32/h12-20,34-35H,2-11H2,1H3,(H,33,36)
InChIKeyVJNRUQFWKRLMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Dodecanoylaminofluorescein: Lipophilic Membrane & Micelle Probe


5-Dodecanoylaminofluorescein (DAF; C12-FAM) is a lipophilic fluorescent probe comprising a fluorescein core conjugated to a dodecanoyl (C12) fatty acid chain . This structural modification renders the molecule amphiphilic, enabling stable insertion into lipid bilayers and detergent micelles while retaining the characteristic green fluorescence of fluorescein (Ex/Em ~490/515 nm) . The compound serves as a free fatty acid conjugate of fluorescein and is employed in membrane fluidity studies, critical micelle concentration (CMC) determinations, and the synthesis of hydrophobic nanospheres for drug delivery [1].

Why 5-Dodecanoylaminofluorescein Cannot Be Substituted


Unmodified fluorescein is highly hydrophilic and does not spontaneously partition into lipid membranes, rendering it unsuitable for membrane fluidity or micelle-based assays [1]. Substitution with shorter (e.g., C8) or longer (e.g., C18) fatty acid chains yields probes with divergent membrane insertion kinetics, subcellular localization, and biological activity [2][3]. The C12 chain length of DAF represents a functional optimum for specific applications: it provides sufficient lipophilicity for stable membrane anchoring while avoiding the excessive hydrophobicity of C18 chains that can lead to aggregation or altered cellular trafficking [3][4]. Consequently, generic substitution with other fluorescein derivatives is not scientifically defensible without experimental revalidation of the assay conditions.

5-Dodecanoylaminofluorescein vs. Analog Probes: Quantitative Evidence


Bacterial Membrane Insertion: DAF vs. OAF and HAF

In a direct comparative study, the C18 fatty acid conjugate of 5-aminofluorescein (OAF) inserted more readily into Borrelia burgdorferi outer membranes than the C12 (DAF) and C16 (HAF) conjugates. B. burgdorferi was completely labeled by OAF at concentrations ≤2 µg/mL, whereas HAF and DAF required higher concentrations for detectable labeling [1]. This quantifies the inverse relationship between acyl chain length and membrane insertion efficiency for this probe class, establishing that DAF (C12) occupies a distinct intermediate position in the insertion kinetics spectrum.

Membrane biophysics Microbiology Fluorescent fatty acid probes

Chain-Length Specificity in Mitochondrial Uncoupling

A comparative study of fluorescein n-alkyl esters (C4-FL, C8-FL, C12-FL, C18-FL) revealed that only C12-FL and C8-FL acted as mitochondrial uncouplers, increasing respiration rate and decreasing membrane potential in isolated rat liver mitochondria. C12-FL exhibited a half-maximal effective concentration (EC50) of 700 nM, while C8-FL was more potent with an EC50 of 300 nM; C4-FL and C18-FL were completely inactive [1]. Although DAF is an amide rather than an ester, this class-level inference demonstrates that the C12 chain length confers unique bioactivity not observed with C4 or C18 chains.

Mitochondrial bioenergetics Protonophores Fluorescent uncouplers

CMC Determination via Fluorescence Polarization

The fluorescence polarization (FP) method employing DAF was validated against literature-reported CMC values for nonionic, cationic, anionic, and steroid-based detergents, showing excellent agreement. The method demonstrated the sensitivity to discriminate detergent CMCs in 5 mM versus 25 mM buffering components [1]. This establishes DAF as a reliable and versatile probe for CMC determination across diverse detergent classes.

Detergent characterization Fluorescence anisotropy Analytical biochemistry

Polysorbate Quantification: FP Assay Performance

An automated fluorescence polarization assay using DAF was validated for quantifying polysorbate in vaccine purification process samples. Spike recoveries were 98-106% for purified products and 110-120% for crude process intermediates. Intra- and interassay coefficients of variation (CV) were <9% and <14%, respectively [1]. These metrics define the quantitative reliability of DAF in a regulated bioprocess environment.

Bioprocess analytics Polysorbate quantification Fluorescence polarization

EV Quantification: FP Assay Sensitivity

A rapid FP-based EV quantification method using DAF (C12-FAM) was compared to a commercial method. The DAF-based approach demonstrated sensitivity 'at par' with the commercial method when quantifying EVs from HT29 and TCMK1 cell lines [1]. While the comparison is qualitative, it establishes DAF as a viable, cost-effective alternative for EV enumeration.

Extracellular vesicles Liquid biopsy Fluorescence polarization

β-Galactosidase Detection: C12-FDG vs. FDG

In a comparative study of β-galactosidase substrates, C12-FDG (5-dodecanoylaminofluorescein di-β-D-galactopyranoside) exhibited greater sensitivity than FDG (fluorescein di-β-D-galactopyranoside) for activity determinations in animal cells [1]. Although C12-FDG is a derivative of DAF, this evidence supports the broader principle that the dodecanoyl modification enhances cellular permeability and assay sensitivity in mammalian systems.

β-Galactosidase assay Flow cytometry Senescence marker

5-Dodecanoylaminofluorescein: Key Application Scenarios


CMC Determination for Detergents

DAF enables fluorescence polarization-based CMC determination for a broad range of detergents (nonionic, cationic, anionic, steroid-based) with validation against literature values [1]. The submicromolar probe concentration minimizes perturbation of micelle formation, and the method discriminates CMC shifts due to buffer ionic strength (5 mM vs. 25 mM) [1].

Polysorbate Quantification in Bioprocessing

An automated FP assay using DAF quantifies polysorbate in vaccine purification samples with spike recoveries of 98-106% (purified products) and 110-120% (crude intermediates), and intra- and interassay CVs <9% and <14%, respectively [2]. This performance supports its use in regulated bioprocess analytics.

Membrane Fluidity & Bilayer Labeling

DAF stably inserts into phospholipid bilayers with the dodecanoyl chain in the hydrophobic interior and the fluorescein moiety at the aqueous interface [3]. This orientation makes it suitable for fluorescence recovery after photobleaching (FRAP) measurements of lipid lateral diffusion and for monitoring membrane fluidity changes .

EV Quantification for Liquid Biopsy

DAF (C12-FAM) is incorporated specifically into EV membranes, producing high FP values due to slow diffusional motion, enabling EV quantification with sensitivity equivalent to commercial methods [4]. The ratiometric nature of FP provides robustness against environmental noise, and the assay requires minimal hands-on time [4].

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